molecular formula C10H12Cl2FNO2 B13614253 methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride

methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride

Cat. No.: B13614253
M. Wt: 268.11 g/mol
InChI Key: TYRJXJIPDLKFEC-FVGYRXGTSA-N
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Description

Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a propanoate ester, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivativeThe final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced chloro-fluoro compounds, and substituted phenyl derivatives .

Scientific Research Applications

Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chloro and fluoro substituents enhance its binding affinity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate
  • Methyl (2S)-2-amino-3-[3-(4-chloro-3-fluorophenyl)phenyl]propanoate

Uniqueness

Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring. This combination enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Biological Activity

Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride (CAS Number: 2803755-48-6) is a synthetic compound notable for its unique structural features, including an amino group, a chloro group, and a fluorine atom attached to a phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C10H12ClFNO2
  • Molecular Weight : 268.11 g/mol
  • Structure : The compound's structure contributes to its biological activity, particularly through interactions with various biological targets.

Preliminary studies suggest that this compound may influence neurochemical pathways and cell proliferation. Its structural components indicate potential interactions with receptors or enzymes involved in these processes. Specific areas of focus include:

  • Neurotransmitter modulation : Potential effects on neurotransmitter systems could lead to applications in treating neurological disorders.
  • Cell proliferation : The compound may exhibit anti-cancer properties by affecting cellular growth pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberKey Features
Methyl 3-amino-3-(4-chlorophenyl)propanoate1250571-73-3Lacks fluorine substitution
Methyl 3-amino-3-(4-bromophenyl)propanoate2703781-10-4Contains bromine instead of chlorine
Methyl (3R)-3-amino-3-(4-chloro-2-fluorophenyl)propanoate32722323Different stereochemistry
Methyl (3S)-2-amino-2-(4-chloro-phenyl)propanoate478408-60-5Different position of amino group

This table highlights the distinct combination of functional groups and stereochemistry present in this compound, which may confer unique biological activities compared to its analogs.

Case Studies and Research Findings

Research into the biological activity of this compound is ongoing, with several studies indicating promising results:

  • Neurochemical Studies : Investigations have shown that compounds with similar structures can modulate neurotransmitter release, suggesting that this compound may have similar effects.
  • Anticancer Activity : In vitro studies have indicated that compounds with fluorinated phenyl rings exhibit enhanced cytotoxicity against various cancer cell lines. For example, derivatives of related compounds have shown IC50 values significantly lower than standard chemotherapeutic agents.

Properties

Molecular Formula

C10H12Cl2FNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1

InChI Key

TYRJXJIPDLKFEC-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)F)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N.Cl

Origin of Product

United States

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